molecular formula C12H24O2 B1628043 (1213C)dodecanoic acid CAS No. 287100-85-0

(1213C)dodecanoic acid

Cat. No.: B1628043
CAS No.: 287100-85-0
M. Wt: 201.31 g/mol
InChI Key: POULHZVOKOAJMA-OUBTZVSYSA-N
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Description

(1213C)dodecanoic acid: is a stable isotope-labeled compound of dodecanoic acid, also known as lauric acid. It is a saturated fatty acid with a 12-carbon atom chain, where the 12th carbon is replaced with the isotope carbon-13. This compound is often used in scientific research to trace and study metabolic pathways due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1213C)dodecanoic acid can be synthesized through the carboxylation of 1-bromododecane-12-13C using carbon dioxide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under high pressure and elevated temperatures to facilitate the carboxylation process .

Industrial Production Methods: Industrial production of dodecanoic acid-12-13C often involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis. This method is preferred due to its sustainability and efficiency. The process includes the transesterification of coconut oil to produce dodecanoic acid methyl ester, which is then converted to dodecanoic acid-12-13C through microbial fermentation .

Chemical Reactions Analysis

Types of Reactions: (1213C)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1213C)dodecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoic acid-12-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and lipase. This helps in elucidating the pathways involved in lipid metabolism and energy production .

Comparison with Similar Compounds

  • Lauric acid-1-13C
  • Lauric acid-1,12-13C2
  • Dodecanoic acid-1-13C

Comparison: (1213C)dodecanoic acid is unique due to its specific isotopic labeling at the 12th carbon position, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled lauric acids. This specificity allows for more precise studies of lipid metabolism and the effects of fatty acids on cellular processes .

Properties

IUPAC Name

(1213C)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583877
Record name (12-~13~C)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-85-0
Record name (12-~13~C)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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